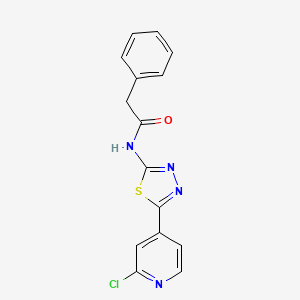
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chloropyridinyl group, a thiadiazolyl group, and a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then coupled with phenylacetyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence .
作用机制
The mechanism of action of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing tumor growth .
相似化合物的比较
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but lacks the thiadiazole and phenylacetamide moieties.
2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Similar in having the chloropyridinyl group but differs in the rest of the structure
Uniqueness
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
属性
CAS 编号 |
474327-31-6 |
|---|---|
分子式 |
C15H11ClN4OS |
分子量 |
330.8 g/mol |
IUPAC 名称 |
N-[5-(2-chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-9-11(6-7-17-12)14-19-20-15(22-14)18-13(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,20,21) |
InChI 键 |
HJTOEZODPYCSEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


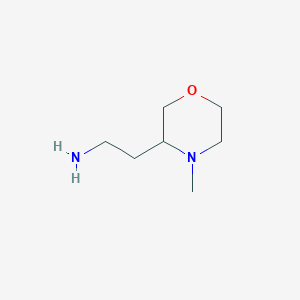
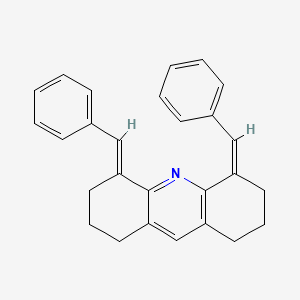
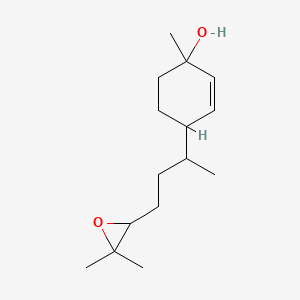
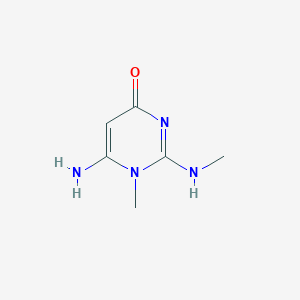
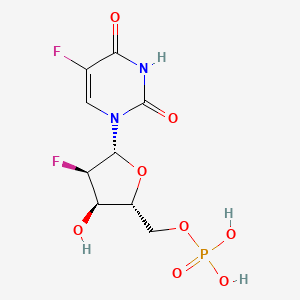

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
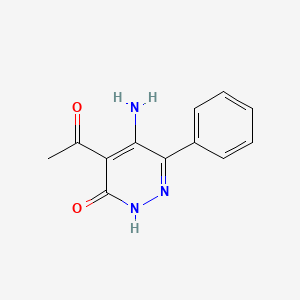
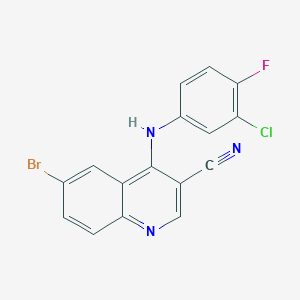

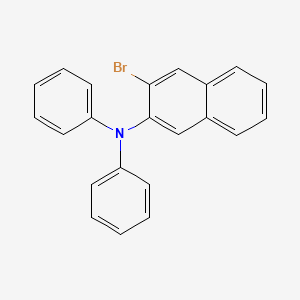
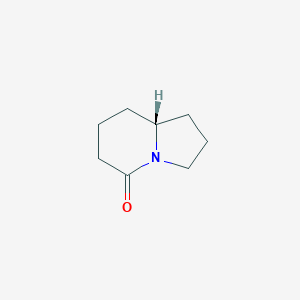
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)

